molecular formula C18H20FNO6S B2746856 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1448027-70-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2746856
CAS No.: 1448027-70-0
M. Wt: 397.42
InChI Key: YHNMUPRGKNPUQZ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxole ring, a hydroxypropyl group, an ethoxy group, and a fluorobenzenesulfonamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the cyclization of catechol derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methoxy-3-fluorobenzenesulfonamide

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dimethoxybenzenesulfonamide

  • N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-chlorobenzenesulfonamide

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO6S/c1-2-24-16-6-4-13(10-14(16)19)27(22,23)20-8-7-15(21)12-3-5-17-18(9-12)26-11-25-17/h3-6,9-10,15,20-21H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNMUPRGKNPUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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